molecular formula C14H13N3O2S2 B3016596 N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide CAS No. 852046-32-3

N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Cat. No.: B3016596
CAS No.: 852046-32-3
M. Wt: 319.4
InChI Key: LDVRMIBHMMUCJM-UHFFFAOYSA-N
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Description

N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a member of benzothiazoles.

Scientific Research Applications

1. Matrix Metalloproteinase Inhibition and Potential Wound Healing

A study by Incerti et al. (2018) explored compounds combining benzisothiazole and 4-thiazolidinone, which showed effectiveness in affecting the inflammatory/oxidative process involving matrix metalloproteinases (MMPs). These compounds, including derivatives of N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, exhibited appreciable anti-inflammatory and potential wound healing effects, with some derivatives inhibiting MMP-9 at nanomolar levels (Incerti et al., 2018).

2. Psychotropic, Anti-inflammatory, and Cytotoxic Activities

Zablotskaya et al. (2013) synthesized and characterized derivatives of this compound, finding them active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. These compounds exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action, pointing to their diverse potential applications in biomedical research (Zablotskaya et al., 2013).

3. Antimicrobial and Cytotoxic Activities

Research by Dawbaa et al. (2021) on novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives revealed significant antimicrobial activity, particularly against certain bacteria and fungi. Some compounds also demonstrated cytotoxicity against human leukemia cells, indicating potential applications in cancer research and treatment (Dawbaa et al., 2021).

4. Radioiodinated Nitroimidazole Analogues as Tumor Hypoxia Markers

Li et al. (2005) synthesized and radiolabeled nitroimidazole-based thioflavin-T derivatives, including those related to this compound. These compounds showed potential as tumor hypoxia markers, accumulating in hypoxic tumor cells and exhibiting properties that may assist in tumor imaging and diagnosis (Li et al., 2005).

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9-8-20-13(15-9)16-12(18)6-7-17-10-4-2-3-5-11(10)21-14(17)19/h2-5,8H,6-7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVRMIBHMMUCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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